molecular formula C16H16N4O2 B6443860 8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2640953-99-5

8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443860
CAS No.: 2640953-99-5
M. Wt: 296.32 g/mol
InChI Key: AXNNSZRERGQPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The quinoline moiety in this compound adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of quinoline derivatives with appropriate amines and carbonyl compounds under controlled conditions. The reaction often requires catalysts and specific solvents to achieve the desired product with high yield .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-(Quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

8-(Quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate ion channels and neurotransmitter receptors in the brain. This modulation helps stabilize neuronal activity and prevent seizures. The quinoline moiety plays a crucial role in binding to these targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Properties

IUPAC Name

8-quinolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-14-16(19-15(22)18-14)6-9-20(10-7-16)13-5-8-17-12-4-2-1-3-11(12)13/h1-5,8H,6-7,9-10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNNSZRERGQPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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